molecular formula C9H18N2O2 B6894565 N-ethyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide

N-ethyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide

Cat. No.: B6894565
M. Wt: 186.25 g/mol
InChI Key: YGNFRLWBZLSXQK-UHFFFAOYSA-N
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Description

N-ethyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an ethyl group, a hydroxymethyl group, and a carboxamide group

Properties

IUPAC Name

N-ethyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-3-10-8(13)11-6-4-5-9(11,2)7-12/h12H,3-7H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNFRLWBZLSXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC1(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide typically involves the reaction of N-ethyl-2-methylpyrrolidine with formaldehyde and a suitable amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.

Major Products Formed

    Oxidation: N-ethyl-2-(carboxymethyl)-2-methylpyrrolidine-1-carboxamide.

    Reduction: N-ethyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-amine.

    Substitution: N-alkyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide.

Scientific Research Applications

N-ethyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. The hydroxymethyl and carboxamide groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-hydroxy-2-methylpropionamide: Similar structure but with a propionamide group instead of a pyrrolidine ring.

    N-methyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

N-ethyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

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